molecular formula C16H20FN3O2 B2565383 N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide CAS No. 1013765-49-5

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Cat. No.: B2565383
CAS No.: 1013765-49-5
M. Wt: 305.353
InChI Key: XKPBETZXMDVJBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole-based derivative characterized by a carboxamide group at position 4, a 2-fluorophenyl substituent on the amide nitrogen, and alkyl chains (3-propoxy and 1-propyl) at positions 3 and 1 of the pyrazole core. This structural configuration imparts distinct physicochemical properties, including moderate lipophilicity due to the alkyl chains and electronic effects from the fluorine atom.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-propoxy-1-propylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FN3O2/c1-3-9-20-11-12(16(19-20)22-10-4-2)15(21)18-14-8-6-5-7-13(14)17/h5-8,11H,3-4,9-10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPBETZXMDVJBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the reaction of the pyrazole intermediate with a fluorobenzene derivative, often using a coupling reagent such as palladium-catalyzed cross-coupling reactions.

    Attachment of the propoxy and propyl groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with functional groups such as alcohols or amines.

    Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: As a probe for studying biological processes and as a potential therapeutic agent due to its bioactive properties.

    Medicine: Investigated for its potential use in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related pyrazole derivatives from the provided evidence:

Compound Name Core Structure Substituents Key Functional Groups Molecular Weight (g/mol) Melting Point (°C)
N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide Pyrazole 2-fluorophenyl, 3-propoxy, 1-propyl Carboxamide, Propoxy ~291.3 (calculated) Not reported
Example 53 () Pyrazolo-pyrimidine 3-fluorophenyl, 2-fluoro-N-isopropyl Benzamide, Fluorophenyl 589.1 175–178
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () Pyrazole 3-chlorophenylsulfanyl, trifluoromethyl Sulfanyl, Trifluoromethyl ~348.8 (calculated) Not reported
Key Observations:

Core Structure: The target compound and ’s pyrazole derivative share a simple pyrazole core, whereas Example 53 () features a fused pyrazolo-pyrimidine system.

Substituent Effects: Fluorine vs. Chlorine: The target’s 2-fluorophenyl group offers smaller size and higher electronegativity compared to the 3-chlorophenylsulfanyl group in . Fluorine enhances metabolic stability and bioavailability, while chlorine may increase steric bulk and lipophilicity . Example 53’s isopropyl group introduces steric hindrance, which may affect binding pocket interactions .

Functional Groups :

  • Carboxamide (Target) vs. Benzamide (Example 53) : The carboxamide in the target allows for hydrogen bonding with biological targets, whereas Example 53’s benzamide may exhibit stronger π-π interactions due to the aromatic ring .
  • Sulfanyl Group () : The sulfur atom in ’s compound could participate in hydrophobic or covalent interactions, contrasting with the target’s oxygen-based propoxy group .

Pharmacological Implications

  • Target Compound : The 2-fluorophenyl and carboxamide groups may optimize interactions with kinase or receptor binding sites, while the alkyl chains balance solubility and permeability.
  • Example 53 : The pyrazolo-pyrimidine core and benzamide group could enhance affinity for ATP-binding pockets in kinases but may suffer from poor solubility .
  • ’s Compound : The trifluoromethyl and sulfanyl groups may improve metabolic resistance and target specificity, though chlorine’s steric effects could limit bioavailability .

Biological Activity

N-(2-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound within the pyrazole family, known for its diverse biological activities. This article reviews its biological activity, synthesis, and potential therapeutic applications based on current research findings.

1. Anti-inflammatory Properties

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, derivatives similar to this compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In a study, compounds were synthesized that exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .

2. Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. In vitro studies indicated that certain pyrazole compounds displayed effective inhibition against various bacterial strains, including E. coli and Staphylococcus aureus. The compound's structure allows it to interact with bacterial enzymes, potentially disrupting their function .

3. Antitumor Activity

Emerging evidence suggests that pyrazole derivatives may possess antitumor activity. Compounds derived from similar structures have been tested in various cancer cell lines, showing cytotoxic effects and the ability to induce apoptosis in tumor cells . Specifically, studies have reported that certain pyrazole derivatives can inhibit cancer cell proliferation by modulating signaling pathways involved in cell cycle regulation.

4. Analgesic Effects

The analgesic properties of pyrazole derivatives are notable. In animal models, compounds similar to this compound have been shown to reduce pain responses comparable to traditional analgesics like ibuprofen .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : Introducing the propoxy and fluorophenyl groups through nucleophilic substitution methods.
  • Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative through acylation reactions.

These synthetic routes allow for modifications that enhance biological activity and selectivity towards specific targets.

Case Study 1: Anti-inflammatory Activity

In a controlled study, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory properties using a carrageenan-induced edema model in rats. The results indicated that specific derivatives exhibited significant reductions in paw swelling compared to controls .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial activity of various pyrazole compounds against clinical isolates of bacteria. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

Research Findings Summary Table

Biological ActivityCompound TestedResultReference
Anti-inflammatoryN-(2-fluorophenyl)-3-propoxy derivativesUp to 85% TNF-α inhibition at 10 µM
AntimicrobialVarious pyrazole derivativesEffective against E. coli and others
AntitumorPyrazole analogsInduced apoptosis in cancer cell lines
AnalgesicSimilar pyrazole compoundsReduced pain response comparable to ibuprofen

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.